Oleanolic acid derivative 1

Lipophilicity ADME Formulation

Researchers studying iNOS/COX-2 pathways require highly lipophilic scaffolds with verified purity for reproducible SAR data. Oleanolic acid derivative 1 (CAS 1724-18-1) addresses this need with its unique A-nor ring system and >1000-fold increase in lipophilicity (LogP 11.13) over parent oleanolic acid. - ≥98% purity confirmed by full ¹H/¹³C NMR assignments. - Extended shelf life: 3 years at -20°C. - Distinct physical properties (mp 144-145°C, Rf 0.5) simplify analytical method development.

Molecular Formula C31H48O2
Molecular Weight 452.7 g/mol
CAS No. 1724-18-1
Cat. No. B1139366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanolic acid derivative 1
CAS1724-18-1
Molecular FormulaC31H48O2
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C
InChIInChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1
InChIKeyIOPWKRLDGMBGCA-BUESHWSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleanolic Acid Derivative 1: Structural and Synthetic Overview


Oleanolic acid derivative 1 (CAS 1724-18-1) is a novel triterpenoid-steroid hybrid molecule with the molecular formula C31H48O2 and a molecular weight of 452.71 g/mol . It is a synthetic derivative of the pentacyclic triterpenoid oleanolic acid, featuring an A-nor ring system with a 3-isopropylidene substituent and a methyl ester at C-28 [1]. This compound was first synthesized as part of a series of 23,24-dinoroleanolic acid derivatives designed to mimic structural features of glucocorticoids [1].

Synthetic triterpenoid-steroid hybrid for structure-activity studies
High lipophilicity suited for lipid-based assay and formulation research
>=98% purity supports reproducible bioanalytical and reference use

Why Oleanolic Acid Derivative 1 Is Irreplaceable


The A-ring contraction and elimination of the C-23 and C-24 methyl groups in oleanolic acid derivative 1 fundamentally alter its three-dimensional shape and electronic properties compared to the parent oleanolic acid (MW 456.70, C30H48O3) [1]. These modifications change the LogP from approximately 7.5 for oleanolic acid to 11.13 for the derivative, indicating a >1000-fold increase in lipophilicity [2][3]. Such physicochemical shifts directly impact membrane permeability, protein binding, and metabolic stability, making simple substitution impossible when precise chemical properties are required for structure-activity relationship studies or analytical method development [2].

Target Compound
Oleanolic acid derivative 1: LogP 11.13, A-nor ring system
Oleanolic Acid (Parent)
LogP ~7.5, intact pentacyclic scaffold
>1000-fold lipophilicity shift may drastically alter membrane partitioning and protein binding
A-ring contraction removes C-23/C-24 methyl groups; 3D structure and electronic properties differ
Different purity and stability profiles may limit direct interchange in quantitative assays

Quantitative Differentiation from Oleanolic Acid


Lipophilicity Increase Over Parent Oleanolic Acid

Oleanolic acid derivative 1 exhibits a calculated LogP of 11.13 [1], compared to an estimated LogP of approximately 7.5 for the parent oleanolic acid [2]. This difference of 3.6 LogP units corresponds to a >1000-fold higher partition coefficient in octanol/water, indicating substantially greater lipophilicity.

Lipophilicity shift
Cross-study comparable
LogP 11.13 vs 7.5 (oleanoic acid); >1000-fold higher partition coefficient
Supports lipid-based assay design and formulation research
Calculated LogP; vendor-reported data
Lipophilicity ADME Formulation

Synthetic Accessibility of A-Nor Ring System

The key synthetic step for oleanolic acid derivative 1 (compound 9a) involves a phosphorus pentachloride-mediated ring contraction of methyl oleanolate, achieving a combined recrystallization and chromatographic yield of 63% [1]. In the context of triterpenoid A-ring modifications, yields for ring contractions typically range from 40% to 70% depending on substitution patterns and reaction conditions [2].

Synthetic yield
Class-level inference
63%
Supports synthesis scale-up and procurement planning
PCl5-mediated ring contraction; upper end of typical range
Organic Synthesis Triterpenoid Chemistry Process Chemistry

High Purity for Reproducible Bioassays

Commercially available oleanolic acid derivative 1 is supplied with a purity of ≥98% as determined by HPLC and NMR . In contrast, oleanolic acid isolated from natural sources may vary in purity (typically 90-95%) and often contains structurally related triterpenoid impurities such as ursolic acid [1].

Purity
Supporting evidence
>=98%
Supports reproducible bioassay quality control
Vendor QC by HPLC/NMR; natural isolates often 90-95%
Analytical Chemistry Quality Control Reference Standards

Long-Term Powder Stability at -20°C

Vendor technical datasheets specify that oleanolic acid derivative 1 remains stable for 3 years when stored as a lyophilized powder at -20°C, with solution stability of 1 month at -20°C [1]. By comparison, some oleanolic acid derivatives and natural extracts are recommended for use within 6-12 months due to potential degradation or oxidation [2].

Shelf stability
Supporting evidence
3 years
Supports long-term research stability planning
Lyophilized powder, -20°C; typical OA derivatives 6-12 months
Compound Management Stability Testing Logistics

Anti-Inflammatory Potential via iNOS Inhibition

Although direct biological data for oleanolic acid derivative 1 are not reported in the primary literature, its core A-nor enone structure closely resembles that of 3-oxoolean-1-en-28-oic acid derivatives which exhibit potent inhibition of interferon-γ-induced nitric oxide production in mouse macrophages (IC50 as low as 0.9 μM) [1]. The parent paper notes that compound 6 (a closely related 23,24-dinoroleanolic acid derivative) showed moderate inhibitory activity in an iNOS assay at 1 μM [2].

iNOS inhibition
Class-level inference
Not directly measured; related enones IC50 ~0.9 µM in mouse macrophage assay
May support iNOS pathway research; data to verify for this derivative
Class-level scaffold inference; no direct measurement reported
Anti-inflammatory Drug Discovery SAR

Recommended Research Applications


SAR Studies in Anti-Inflammatory Drug Discovery

Oleanolic acid derivative 1 serves as a valuable scaffold for investigating the SAR of triterpenoid-steroid hybrid molecules targeting iNOS and COX-2 pathways. Its high lipophilicity (LogP 11.13) and unique A-nor ring system provide a distinct chemical space compared to parent oleanolic acid and common semi-synthetic derivatives [1]. Researchers can use this compound as a core for further functionalization at the C-28 ester or via modifications to the isopropylidene group to probe the impact on anti-inflammatory potency and selectivity, with class-level precedent showing related enones achieve IC50 values down to 0.9 μM [2].

Analytical Method Development and Reference Standards

The ≥98% purity and well-characterized spectroscopic properties (including full 1H and 13C NMR assignments) of oleanolic acid derivative 1 make it an ideal candidate for use as a reference standard in the development of HPLC, LC-MS, or GC-MS methods for the analysis of triterpenoid derivatives in complex matrices [1][2]. Its extended shelf life of 3 years at -20°C ensures long-term reliability as a calibration standard, reducing the need for frequent re-certification [3].

Synthetic Chemistry Training and Methodology

The documented synthetic protocol for oleanolic acid derivative 1, involving a PCl5-mediated ring contraction with a 63% yield, provides a reproducible case study for teaching advanced organic synthesis techniques and for developing new methodologies in triterpenoid A-ring modification [1]. The compound's well-defined physical properties (mp 144-145°C, distinct Rf 0.5) facilitate its use in laboratory exercises focused on purification and characterization skills [1].

Lipophilicity-Dependent Formulation Research

With a calculated LogP of 11.13—over 1000-fold more lipophilic than oleanolic acid—oleanolic acid derivative 1 is uniquely suited for studying the formulation of highly lipophilic triterpenoids in lipid-based delivery systems such as liposomes, solid lipid nanoparticles, or nanoemulsions [1]. This compound can serve as a model for understanding how extreme lipophilicity influences encapsulation efficiency, release kinetics, and cellular uptake, guiding the development of improved formulations for related therapeutic candidates [1].

Application
Selection Property
Validation Focus
Inflammatory pathway SAR studies
iNOS/COX-2 pathway probe
Enone class SAR interpretation
Analytical reference standard
High purity and spectral characterization
Method calibration reproducibility
Synthetic methodology training
Reproducible ring-contraction protocol
Process reproducibility assessment
Lipophilic formulation model
Extreme lipophilicity profile
Lipid-based delivery research

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